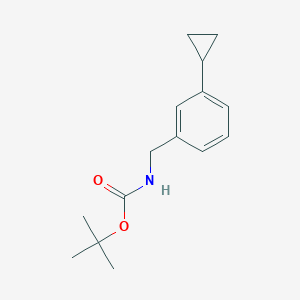

Tert-butyl 3-cyclopropylbenzylcarbamate

Description

Tert-butyl 3-cyclopropylbenzylcarbamate is a carbamate derivative featuring a tert-butyl group and a 3-cyclopropylbenzyl moiety. Carbamates are widely utilized in pharmaceutical and agrochemical research due to their stability and versatility as protecting groups or bioactive intermediates.

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

tert-butyl N-[(3-cyclopropylphenyl)methyl]carbamate |

InChI |

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-11-5-4-6-13(9-11)12-7-8-12/h4-6,9,12H,7-8,10H2,1-3H3,(H,16,17) |

InChI Key |

QDVWMJVOZGLEJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (3-CYCLOPROPYLBENZYL)CARBAMATE typically involves the reaction of tert-butyl chloroformate with 3-cyclopropylbenzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of TERT-BUTYL (3-CYCLOPROPYLBENZYL)CARBAMATE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (3-CYCLOPROPYLBENZYL)CARBAMATE undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation: Oxidative cleavage of the carbamate group can occur under strong oxidizing conditions.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidative cleavage.

Substitution: Substitution reactions often require the use of nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Hydrolysis: 3-Cyclopropylbenzylamine and carbon dioxide.

Oxidation: Corresponding oxidized products depending on the specific oxidizing agent used.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

TERT-BUTYL (3-CYCLOPROPYLBENZYL)CARBAMATE has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of TERT-BUTYL (3-CYCLOPROPYLBENZYL)CARBAMATE involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. The carbamate group can be selectively removed under specific conditions, allowing for controlled release of the protected amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 3-cyclopropylbenzylcarbamate with structurally related carbamate derivatives, emphasizing substituent effects, applications, and safety profiles.

Table 1: Structural and Functional Comparison

Key Findings

This contrasts with the electron-withdrawing cyano group in tert-butyl 3-cyano-5-methylbenzylcarbamate, which may improve reactivity in nucleophilic substitutions . Methoxy and Hydroxymethyl Groups: In the pyrrolidine derivative (), polar substituents like hydroxymethyl increase hydrophilicity, favoring aqueous solubility for biological testing .

Physical Properties The liquid state of tert-butyl 3-cyano-5-methylbenzylcarbamate facilitates handling in solution-phase synthesis, whereas solid analogs (e.g., pyrrolidine derivative) may require specialized solvents .

Safety and Handling Toxicity: Tert-butyl alcohol (a common precursor) exhibits acute toxicity (OSHA limit: 100 ppm), causing respiratory and dermal irritation . Reactivity: Unlike tert-butyl alcohol, which reacts violently with strong acids to release flammable gases (e.g., isobutylene) , carbamates are more stable but may degrade under acidic/basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.